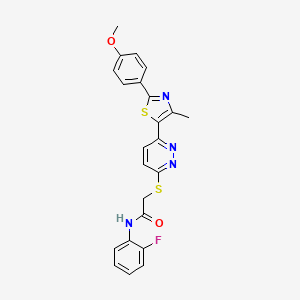![molecular formula C19H20N2O4S2 B2692794 (E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 854002-35-0](/img/structure/B2692794.png)
(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex due to the presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety . Spirocyclic compounds like this one are known for their three-dimensional structures .科学的研究の応用
Anticancer Activity
A study by Flefel et al. (2017) focused on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds. The anticancer activity of these compounds was evaluated against various human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), with several compounds showing moderate to high inhibition activities (Flefel et al., 2017).
Structural Elucidation
Richter et al. (2022) conducted a structural study of a related compound, BTZ043, a promising antitubercular drug candidate. They analyzed the compound's crystalline structure and determined its diastereomeric conformers through variable temperature NMR measurements and DFT calculations. This study provided insights into the rotational barriers and structural characteristics of the compound (Richter et al., 2022).
Pharmacological Evaluation
A study by Brubaker and Colley (1986) evaluated three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for their in vivo central and peripheral dopamine agonist activity. The research demonstrated the potential pharmacological effects of these compounds, with one analogue exhibiting significant dopamine agonist activity (Brubaker & Colley, 1986).
Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibition
Fleita et al. (2013) designed and synthesized a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the thiazolidinone ring system. These were evaluated as potential epidermal growth factor receptor inhibitors, with compound 18 displaying the most potent inhibitory activity. This research demonstrates the potential application of these compounds in anti-breast cancer therapy (Fleita et al., 2013).
Syntheses Techniques
Toshima et al. (1998) reported on the highly stereoselective synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes. Their work contributed to the development of novel synthetic routes for producing these compounds, highlighting the significance of controlling stereoselectivity in chemical syntheses (Toshima et al., 1998).
Tautomer Chemistry
Stacy and Strong (1968) explored the tautomer chemistry of thiazolidines, including 1-thia-4-azaspiro[4.5] decanes. Their study provided valuable insights into the chemical behavior and potential reactions of these compounds, essential for understanding their applications in various fields (Stacy & Strong, 1968).
Anticancer and Antidiabetic Applications
Flefel et al. (2019) developed a series of spirothiazolidine analogs and evaluated their anticancer and antidiabetic properties. They discovered compounds with significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, demonstrating the potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).
特性
IUPAC Name |
(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGDEHQUMHBJB-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)
![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)
![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)
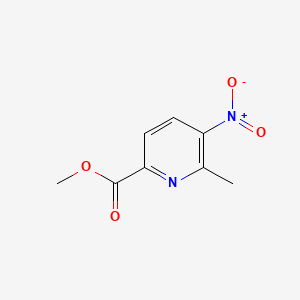
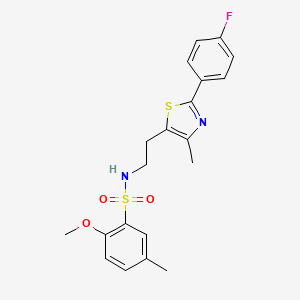
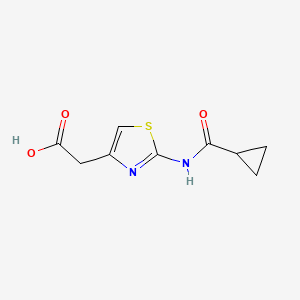
![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)
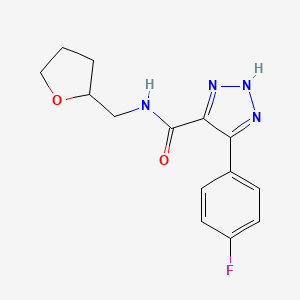
![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)
